(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine is a compound that features a benzimidazole core substituted with a difluoromethyl group and a phenylethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine typically involves the difluoromethylation of benzimidazole derivatives. One common method is the radical difluoromethylation process, which utilizes difluoromethyl radicals to introduce the difluoromethyl group into the benzimidazole core . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of solid-liquid phase transfer catalysis can also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzimidazole core allows for various substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the benzimidazole core .
Scientific Research Applications
(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The difluoromethyl group enhances the compound’s stability and reactivity, allowing it to effectively interact with its targets . The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C16H13F2N3O |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C16H13F2N3O/c17-16(18)21-14-9-5-4-8-12(14)19-15(21)10-13(20-22)11-6-2-1-3-7-11/h1-9,16,22H,10H2/b20-13+ |
InChI Key |
UZKNCWWTXPZHJE-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/CC2=NC3=CC=CC=C3N2C(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CC2=NC3=CC=CC=C3N2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.